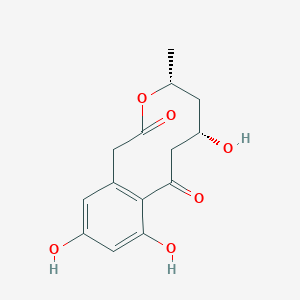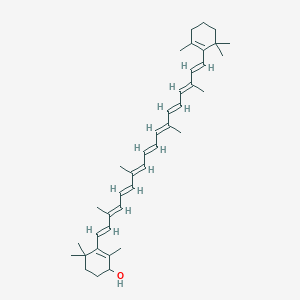
Ceriporic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceriporic acid C is a long-chain fatty acid.
Applications De Recherche Scientifique
Biosynthesis and Structural Analysis Ceriporic acid C is a unique metabolite produced by the lignin-degrading fungus Ceriporiopsis subvermispora. It is part of a class of compounds known as alk(en)ylitaconic acids, which are notable for their structural similarity to biologically significant lichen acids and their role in the redox silencing of the Fenton reaction system by inhibiting the reduction of Fe(3+) ions. The compound is biosynthesized de novo by the fungus, with ceriporic acid C specifically being a hexadecenylitaconate, identified through detailed structural analysis involving glycolation and subsequent trimethylsilation or acetalation processes. This structural analysis revealed that ceriporic acid C is (Z)-1,10-nonadecadiene-2,3-dicarboxylic acid, sharing close structural similarity with other lichen lactones and indicating a complex biosynthetic pathway within the fungus (Nishimura et al., 2008) (Amirta et al., 2003).
Iron Redox-Silencing and Lignin Degradation Ceriporic acids, including ceriporic acid C, play a crucial role in the redox silencing of the Fenton reaction, which is central to the selective lignin degradation by Ceriporiopsis subvermispora. The ability of these compounds to modulate the iron redox cycle is significant for understanding the fungal degradation of lignin and the preservation of cellulose in wood. The suppression of Fe(3+) reduction by ceriporic acid C indicates its potential in controlling microbial plant cell wall degradation and offers insights into the fungal strategy for selective ligninolysis. This unique function highlights the ecological role of ceriporic acids in fungal metabolism and their possible applications in biotechnological processes related to lignin degradation and biomass conversion (Nishimura et al., 2009) (Ohashi et al., 2007).
Chemical Properties and Applications The chemical synthesis and analysis of ceriporic acid C and its derivatives have expanded our understanding of their chemical properties and potential applications. Studies on the synthetic analogs of ceriporic acids have provided valuable insights into their interactions with iron ions, highlighting their capability to inhibit the autoxidation of Fe(2+) to Fe(3+) and the reduction of Fe(3+) to Fe(2+), which is essential for the suppression of oxidative stress in biological systems. These findings open up new avenues for the application of ceriporic acids in the field of green chemistry and sustainable technologies, particularly in processes that require control over redox reactions and the stabilization of reactive species (Enoki et al., 2002).
Propriétés
Nom du produit |
Ceriporic acid C |
|---|---|
Formule moléculaire |
C21H36O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-[(Z)-hexadec-7-enyl]-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23/h10-11,19H,2-9,12-17H2,1H3,(H,22,23)(H,24,25)/b11-10- |
Clé InChI |
BQGIGMHUCMNPDK-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCC(C(=C)C(=O)O)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O |
Synonymes |
ceriporic acid C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




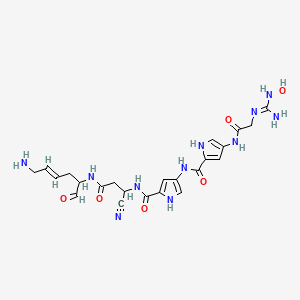


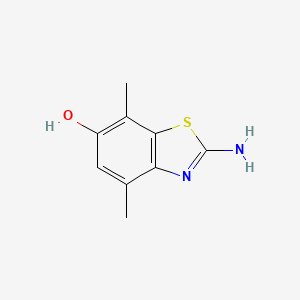
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]methanesulfonamide](/img/structure/B1242064.png)
![3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1242066.png)
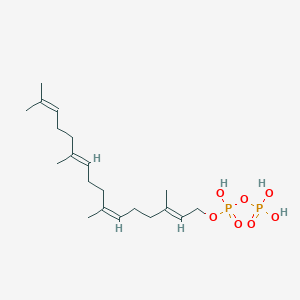
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3As,7aR)-1-[(2R)-3-ethoxy-7-ethyl-7-hydroxynon-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1242068.png)
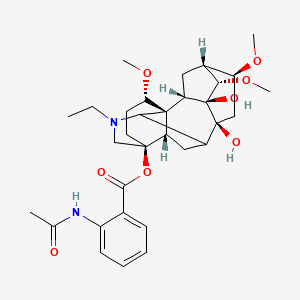
![10-Acetoxy-10,11-dihydro-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B1242071.png)

